1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine
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Overview
Description
1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a piperidine ring, further connected to a phenylpiperazine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow chemistry techniques. The use of high-pressure reactors and advanced purification methods ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for various receptors.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine involves its interaction with specific molecular targets within cells. It is known to bind to certain receptors, modulating their activity and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-4-(piperidin-4-yl)piperazine: Shares a similar core structure but lacks the phenyl group.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another compound with a piperidine core, used as a selective inhibitor in cancer research.
Uniqueness
1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine stands out due to its unique combination of a cyclopentyl group, piperidine ring, and phenylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C20H31N3 |
---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
1-(1-cyclopentylpiperidin-4-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C20H31N3/c1-2-6-19(7-3-1)22-14-16-23(17-15-22)20-10-12-21(13-11-20)18-8-4-5-9-18/h1-3,6-7,18,20H,4-5,8-17H2 |
InChI Key |
LKYFLBNPYSPCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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